molecular formula C20H26N4O4 B4257076 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4257076
M. Wt: 386.4 g/mol
InChI Key: CWIHLPKMXOEDTP-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a piperidine group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Pyrazole Ring Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using appropriate reagents and conditions to form the desired compound.

    Introduction of the Piperidine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the benzodioxole and pyrazole moieties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrazole ring could modulate signaling pathways. The piperidine group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of the benzodioxole, pyrazole, and piperidine moieties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-23(9-10-24-7-3-2-4-8-24)20(25)17-11-15(21-22-17)13-26-16-5-6-18-19(12-16)28-14-27-18/h5-6,11-12H,2-4,7-10,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIHLPKMXOEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCCC1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
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5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrazole-3-carboxamide

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